(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
(4S)-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-5-9-6-8-3-2-4-10(7)8/h2-4,7,9H,5-6H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCONNNJMUCBRSP-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=CC=CN12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCC2=CC=CN12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolopyrazine derivatives, including (4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine, can be achieved through various methods. One common approach involves the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. Intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), then yields the desired pyrrolopyrazine derivative .
Industrial Production Methods: Industrial production methods for pyrrolopyrazine derivatives often focus on optimizing yield and purity while minimizing environmental impact. One-pot synthesis methods, which combine multiple reaction steps into a single process, are particularly attractive for industrial applications due to their efficiency and reduced waste .
Chemical Reactions Analysis
Types of Reactions: (4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of nitrogen atoms in the heterocyclic rings, which can act as nucleophiles or electrophiles depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[1,2-a]pyrazine-2,3-diones, while reduction can produce tetrahydropyrrolo[1,2-a]pyrazines with various substituents .
Scientific Research Applications
(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: Its biological activities make it a valuable compound for studying antimicrobial, antiviral, and antitumor mechanisms.
Medicine: The compound’s potential as a drug candidate is being explored for various therapeutic applications, including cancer treatment and infectious disease management.
Mechanism of Action
The mechanism of action of (4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its antitumor effects could result from the inhibition of kinase enzymes that regulate cell proliferation and survival .
Comparison with Similar Compounds
Key Features :
- Structural Motif : The fused pyrrole-pyrazine system enables diverse interactions with biological targets, including hydrogen bonding and hydrophobic contacts .
- Synthesis : Efficient routes include Ugi/nucleophilic substitution sequences (e.g., 71–81% yields for dihydropyrrolo[1,2-a]pyrazine-triones) and iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts (up to 95% ee) .
Comparison with Structurally Similar Compounds
Imidazo[1,2-a]pyrazines
Structural Differences :
Comparison to Target Compound :
- No direct CDK9 data exists for the (4S)-4-methyl variant, but related dihydropyrrolo[1,2-a]pyrazine-triones show moderate yields (71–81%) and optical activity (e.g., [α]D = −103.3° for 7d) .
Dihydropyrrolo[1,2-a]pyrazine-triones
Structural Modifications :
Benzoimidazole-Pyrrolo[1,2-a]pyrazine Hybrids
Structural Features :
Comparison :
Pyrazole-Conjugated Imidazo[1,2-a]pyrazines
Pharmacological Activity :
Comparison :
Biological Activity
(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The data presented herein is derived from various studies and reviews to provide a comprehensive overview of this compound.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolo[1,2-a]pyrazine exhibit significant antimicrobial properties. For instance, a study evaluating the bioactivity of pyrrolo[1,2-a]pyrazine-1,4-dione extracted from Streptomyces sp. revealed an effective concentration (EC50) against various fungal strains with a reported hemolytic activity value of 115.5 µg/mL on human erythrocytes .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several research articles. A review on pyrazine-modified natural products noted that compounds with similar structures often demonstrate strong cytotoxic effects against cancer cell lines. For example, certain derivatives exhibited IC50 values lower than 10 µM against various tumor cell lines including MCF-7 (breast cancer) and BEL-7402 (liver cancer) .
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the regulation of DNA damage response proteins and autophagy-related pathways .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that compounds in the pyrazine family can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .
Case Studies
- Study on Antifungal Activity : A recent study assessed the antifungal activity of pyrrolo[1,2-a]pyrazine derivatives against Candida albicans. The results showed that these compounds inhibited fungal growth at concentrations as low as 50 µg/mL .
- Cytotoxicity Assessment : In vitro studies using RAW 264.7 macrophage cell lines demonstrated that certain derivatives had moderate cytotoxic effects with IC50 values around 500 µg/mL. This indicates potential for therapeutic use while also necessitating further investigation into their safety profiles .
Summary Table of Biological Activities
Q & A
Q. What are the key synthetic routes for (4S)-4-methyl-pyrrolo[1,2-a]pyrazine?
The synthesis typically involves multi-step strategies, including cyclization reactions and stereoselective introduction of the 4S-methyl group. For example, analogous pyrrolo-pyrazine derivatives are synthesized via Buchwald–Hartwig amination or palladium-catalyzed cross-coupling to construct the fused ring system. Chiral auxiliaries or asymmetric catalysis may be employed to achieve the desired stereochemistry at the 4S position . Post-synthetic modifications, such as bromination at the 1-position (as seen in 1-bromopyrrolo[1,2-a]pyrazine), enable further functionalization for structure-activity relationship (SAR) studies .
Q. How can the stereochemistry of the 4S-methyl group be experimentally validated?
X-ray crystallography is the gold standard for confirming absolute stereochemistry. For dynamic systems, nuclear Overhauser effect (NOE) NMR spectroscopy can differentiate between stereoisomers by analyzing spatial proximities. Vibrational circular dichroism (VCD) spectroscopy is also effective for determining chiral centers in small molecules .
Q. What spectroscopic techniques are critical for characterizing pyrrolo[1,2-a]pyrazine derivatives?
High-resolution mass spectrometry (HRMS) and H/C NMR are essential for verifying molecular structure. For electronic properties, UV-Vis spectroscopy and time-dependent density functional theory (TD-DFT) calculations elucidate - transitions. Infrared (IR) spectroscopy identifies functional groups, such as carbonyls or amines, introduced during derivatization .
Advanced Research Questions
Q. How can computational methods predict the electronic behavior of (4S)-4-methyl-pyrrolo[1,2-a]pyrazine?
Multiconfiguration time-dependent Hartree (MCTDH) simulations, validated for pyrazine derivatives, model excited-state dynamics by including all vibrational modes (e.g., 24-mode Hamiltonian for pyrazine). DFT calculations assess electron-deficient properties, which are critical for applications in organic electronics or photochemistry. These methods help rationalize charge-transfer interactions and excited-state decay pathways .
Q. What strategies resolve contradictions in binding affinity data across different assays?
Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength). Use orthogonal methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to cross-validate binding constants. For enzyme targets, ensure purity >95% (HPLC-validated) to exclude interference from byproducts .
Q. How to design SAR studies for optimizing bioactivity in pyrrolo[1,2-a]pyrazine derivatives?
Prioritize substitutions at positions influencing -stacking or hydrogen bonding. For example:
- C1 : Bromination enhances electrophilicity for nucleophilic aromatic substitution .
- C3 : Carboxylic acid groups improve solubility and enable salt formation for pharmacokinetic optimization .
- C7 : Methyl ester groups (as in methyl 6-methyl-pyrrolo[1,2-a]pyrazine-7-carboxylate) modulate lipophilicity and target engagement . Combine molecular docking (e.g., AutoDock Vina) with MD simulations to predict binding modes to enzymes or receptors .
Q. What role does the 4S-methyl group play in pharmacological activity?
The stereochemistry at C4 affects conformational flexibility and target selectivity. For instance, in adenosine A receptor antagonists, octahydropyrrolo[1,2-a]pyrazine derivatives with specific stereochemistry show >16,000-fold selectivity over A receptors. Comparative studies with 4R-methyl or des-methyl analogs can isolate stereochemical contributions to potency .
Q. How to evaluate metabolic stability of pyrrolo[1,2-a]pyrazine derivatives?
Use in vitro microsomal assays (human/rat liver microsomes) with LC-MS/MS quantification. Monitor demethylation or oxidation products. For in vivo correlation, administer deuterated analogs and track isotopic patterns in plasma .
Data Analysis and Experimental Design
Q. How to address low reproducibility in synthetic yields for pyrrolo[1,2-a]pyrazine derivatives?
- Parameter screening : Optimize catalyst loading (e.g., Pd(OAc) vs. Pd(dba)), solvent polarity, and temperature.
- Quality control : Use inline IR or ReactIR to monitor reaction progress and identify intermediates.
- Scale-up : Conduct DoE (Design of Experiments) to identify critical variables affecting yield .
Q. What analytical approaches detect degradation products in stability studies?
Accelerated stability testing (40°C/75% RH) with UPLC-PDA-ELSD identifies hydrolytic or oxidative byproducts. For photodegradation, employ ICH Q1B guidelines with UV light exposure. Mass-guided isolation and 2D NMR (HSQC, HMBC) characterize degradation pathways .
Tables of Key Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
